molecular formula C9H15BrN4O B13644380 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide

Cat. No.: B13644380
M. Wt: 275.15 g/mol
InChI Key: ABORFEJRCZHYCS-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-(tert-butyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with an amino (-NH₂) group at position 3 and a bromine atom at position 2. The pyrazole ring is connected via an acetamide linker to a bulky tert-butyl group. The bromine atom may enhance electrophilic reactivity, while the tert-butyl group likely influences steric and solubility properties.

Properties

Molecular Formula

C9H15BrN4O

Molecular Weight

275.15 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-tert-butylacetamide

InChI

InChI=1S/C9H15BrN4O/c1-9(2,3)12-7(15)5-14-4-6(10)8(11)13-14/h4H,5H2,1-3H3,(H2,11,13)(H,12,15)

InChI Key

ABORFEJRCZHYCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C(=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Amination: The brominated pyrazole undergoes nucleophilic substitution with an amine to introduce the amino group.

    Acylation: The final step involves the acylation of the amino group with tert-butyl acetic acid chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom, forming a de-brominated pyrazole.

    Substitution: The bromo group can undergo nucleophilic substitution with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: De-brominated pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature (EP3 348 550A1)

The European patent application (EP3 348 550A1) describes several acetamide derivatives with benzothiazole and aryl substituents, including:

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Key Differences:
  • Core Heterocycle: The target compound uses a pyrazole ring, whereas patent analogues employ benzothiazole.
  • Substituents: The bromine and amino groups in the target compound contrast with methoxy (-OCH₃), trifluoromethyl (-CF₃), and aryl groups in the patent compounds. Bromine may facilitate nucleophilic substitution, while methoxy groups enhance electron-donating effects .
  • Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to the planar benzothiazole or phenyl groups in the patent analogues, possibly affecting molecular packing or receptor interactions.
Hypothetical Property Comparison (Inferred):
Property Target Compound Patent Analogues (e.g., Compound 1)
Molecular Weight ~300–350 g/mol (estimated) ~350–400 g/mol (CF₃ adds ~69 g/mol)
Solubility Low (tert-butyl reduces polarity) Moderate (methoxy enhances polarity)
Reactivity Bromine enables substitution CF₃ stabilizes benzothiazole; methoxy directs electrophilic substitution
Hydrogen Bonding Strong (NH₂ donor, Br acceptor) Weak (methoxy as acceptor; CF₃ inert)

Comparison with Fluorinated Acetamide Derivatives

describes the synthesis of [19F]FBNA (N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide), a fluorinated acetamide with a nitroimidazole group.

Key Differences:
  • Fluorine vs. Bromine : Fluorine is smaller and more electronegative, influencing electronic effects (e.g., dipole moments) differently than bromine.
  • Nitroimidazole vs.
  • Synthesis : Both compounds involve alkylation (e.g., tert-butyl bromoacetate in ), but the target compound’s tert-butyl group is retained, whereas [19F]FBNA undergoes hydrolysis to a carboxylic acid .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s amino group serves as a hydrogen bond donor, while bromine acts as a weak acceptor. This contrasts with patent compounds (e.g., methoxy as a weak acceptor) and fluorinated derivatives (fluorine as a poor acceptor). Etter’s graph set analysis () suggests that the target compound may form robust hydrogen-bonded networks (e.g., chains or rings), enhancing crystallinity compared to analogues with non-polar groups like CF₃ .

Research Implications and Gaps

  • Biological Activity : Patent analogues may target kinases or microbial proteins (common for benzothiazoles), whereas the target compound’s pyrazole core could modulate inflammation or oxidative stress pathways.
  • Data Limitations: No direct pharmacological or crystallographic data for the target compound are available in the evidence. Further studies using tools like SHELX () for structural analysis are recommended .

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